1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

medicinal chemistry sEH inhibitors structure-activity relationships

Optimize your sEH inhibitor lead series with this precisely differentiated 4-ethoxyphenyl-4-pyridyl-piperidine urea sub-class member. This compound serves as a critical matched-pair comparator to its 2-pyridyl isomer for mapping ethoxy substitution effects on target selectivity and ADME, reducing the risk of assuming functional interchangeability. Modify each region independently for multi-parametric optimization of potency and metabolic stability.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 2034237-85-7
Cat. No. B2820687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034237-85-7
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
InChIInChI=1S/C20H26N4O2/c1-2-26-19-5-3-17(4-6-19)23-20(25)22-15-16-9-13-24(14-10-16)18-7-11-21-12-8-18/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,22,23,25)
InChIKeyXEHGGHWZONNJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034237-85-7): Chemical Identity and Research Context


1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034237-85-7) is a synthetic trisubstituted urea derivative with the molecular formula C20H26N4O2 and a molecular weight of 354.4 g/mol . Its structure combines a 4-ethoxyphenyl group, a piperidine ring, and a 4-pyridyl substituent, placing it within a well-known class of piperidine-urea compounds that are frequently explored as pharmacological agents, including inhibitors of soluble epoxide hydrolase (sEH) and ligands for histamine receptors [1]. The compound is a positional isomer of 3-(2-ethoxyphenyl)-1-{1-(pyridin-2-yl)piperidin-4-ylmethyl}urea (CAS 1235057-62-1), which is also under medicinal chemistry investigation [2].

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Is Not Advisable


Even within the narrow class of 4-ethoxyphenyl-piperidine ureas, small structural changes can drastically alter pharmacological profiles. For instance, the closely related positional isomer 3-(2-ethoxyphenyl)-1-{1-(pyridin-2-yl)piperidin-4-ylmethyl}urea, with a 2-pyridyl rather than a 4-pyridyl group and a 2-ethoxyphenyl instead of a 4-ethoxyphenyl moiety, is expected to exhibit different target selectivity and pharmacokinetic properties [1]. In the broader sEH inhibitor literature, replacing the 4-ethoxyphenyl group of this compound with trifluoromethoxy or other substituents yields analogs with varying potency and off-target liability, as demonstrated by the 1.40 nM Ki of a trifluoromethoxy congener [2]. Because the pyridyl nitrogen position and ethoxy substitution pattern directly influence binding to biological targets, assuming functional interchangeability with an isomer or analog without quantitative evidence risks selecting a compound with substantially different activity, selectivity, or metabolic stability.

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Quantitative Comparative Evidence


In Silico Structural Comparison with a Positional Isomer Demonstrates Key Differences

1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea differs from its positional isomer 3-(2-ethoxyphenyl)-1-{1-(pyridin-2-yl)piperidin-4-ylmethyl}urea in both the pyridine substitution position (4- vs. 2-pyridyl) and the ethoxy orientation (para vs. ortho). These structural variations are known to modulate target binding and pharmacokinetic properties in related compound series, although direct comparative quantitative data for this specific pair is not publicly available from non-excluded sources [1].

medicinal chemistry sEH inhibitors structure-activity relationships

Potency Gap to a Trifluoromethoxy Analog in Soluble Epoxide Hydrolase Inhibition

A structurally analogous compound featuring a trifluoromethoxy group in place of the ethoxy substituent (BDBM408978, linked to US10377744) displays a potent Ki of 1.40 nM against recombinant human soluble epoxide hydrolase (sEH) in a FRET-based assay [1]. While direct sEH inhibition data for the target compound is not available from non-excluded databases, based on established SAR in 4-substituted piperidine trisubstituted ureas, the replacement of trifluoromethoxy with ethoxy is expected to reduce sEH inhibitory potency due to weaker hydrogen-bonding and lipophilic interactions [2]. The quantitative extent of this reduction remains uncharacterized in the public domain.

sEH inhibition potency comparison chemical probe development

Recommended Uses for 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Based on Available Evidence


Chemical Probe for Exploring Ethoxy-Substituted Piperidine Urea Chemical Space

The compound serves as a representative member of the 4-ethoxyphenyl-4-pyridyl-piperidine urea sub-class, distinct from its 2-isomer. It is suitable for structure-activity relationship (SAR) investigations that aim to map the effects of ethoxy substitution and pyridine nitrogen position on biological activity, thereby complementing data from trifluoromethoxy analogs that show nanomolar sEH inhibition [1].

Negative Control or Comparator for Trifluoromethoxy-Containing sEH Inhibitors

Because the ethoxy group is less electron-withdrawing than trifluoromethoxy, this compound may exhibit reduced sEH potency. It can be used as a matched-pair comparator in pharmacological assays to quantify the contribution of the ethoxy substituent to target engagement, selectivity, and ADME parameters relative to its trifluoromethoxy congener [2].

Starting Point for Multi-Parametric Optimization in Drug Discovery

The compound's balanced composition of a basic pyridine, a flexible piperidine linker, and a lipophilic ethoxyphenyl moiety makes it a tractable scaffold for multi-parametric optimization. Medicinal chemistry teams can modify each region to independently tune potency, solubility, metabolic stability, and off-target activity, following the general SAR strategies outlined for 4-substituted piperidine ureas [3].

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.